molecular formula C9H9FO4S B1298934 3-[(4-Fluorophenyl)sulfonyl]propanoic acid CAS No. 682760-24-3

3-[(4-Fluorophenyl)sulfonyl]propanoic acid

Cat. No. B1298934
M. Wt: 232.23 g/mol
InChI Key: AUOJGJQMJQUYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)sulfonyl]propanoic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it significant in the field of pharmaceuticals and organic chemistry. The compound features a sulfonyl group attached to a fluorinated phenyl ring and a propanoic acid moiety, indicating its potential utility in the synthesis of various chemical entities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of catalysts and specific reaction conditions to achieve the desired product. For instance, sulfuric acid esters have been used as recyclable catalysts for condensation reactions involving aromatic aldehydes and pyrazolones, which could be analogous to reactions involving 3-[(4-Fluorophenyl)sulfonyl]propanoic acid . Additionally, the synthesis of sulfonamides and carbamates from related fluoro-morpholinoaniline compounds involves the use of sulfonyl chlorides, which could be relevant to the synthesis pathways of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(4-Fluorophenyl)sulfonyl]propanoic acid has been elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques allow for the determination of the compound's structure and the identification of its functional groups, which is crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Compounds with sulfonyl groups can participate in various chemical reactions. For example, the resolution of a nonsteroidal antiandrogen containing a similar 4-fluorophenylsulfonyl group involved chromatographic separation and subsequent hydrolysis and oxidation steps . This indicates that 3-[(4-Fluorophenyl)sulfonyl]propanoic acid could also undergo reactions that modify its structure and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its functional groups and molecular structure. For instance, the protonation of phenol and fluorophenol derivatives in sulfuric acid has been studied using NMR spectroscopy, which provides insights into the acid-base properties of these compounds . Similarly, the separation of stereoisomers of a compound with a methylsulfonylphenyl group was achieved using reverse-phase high-performance liquid chromatography, demonstrating the importance of analytical techniques in characterizing the physical properties of such compounds . Moreover, the removal of undesired isomers through sulfonation indicates the potential for purification and improvement of the quality of compounds related to 3-[(4-Fluorophenyl)sulfonyl]propanoic acid .

Scientific Research Applications

1. Antiandrogen Activity

3-[(4-Fluorophenyl)sulfonyl]propanoic acid derivatives have been examined for their antiandrogenic properties. In particular, compounds like 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide have shown potential in the treatment of androgen-responsive diseases, both benign and malignant (Tucker, Chesterson, & Crook, 1988).

2. Pharmaceutical Intermediate

4,4-Bis(4-fluorophenyl) butanoic acid, a closely related compound, serves as an important pharmaceutical intermediate. It is typically prepared through the Friedel-Crafts reaction, and its production can be optimized by removing undesired isomers via sulfonation (Fan, 1990).

3. Fuel-Cell Applications

Sulfonated poly(arylene ether sulfone)s containing fluorenyl groups, synthesized using bis(4-fluorophenyl)sulfone, have been developed for use in fuel cells. These materials exhibit high proton conductivity and mechanical properties, making them promising for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

4. Electropolymerization in Capacitors

Derivatives of 3-(4-fluorophenyl)thiophene, including those involving sulfonyl groups, have been utilized in the electropolymerization of active materials for electrochemical capacitors. These materials exhibit promising energy and power densities (Ferraris, Eissa, Brotherston, & Loveday, 1998).

5. Nanowire Formation

Partially sulfonated amphiphilic poly(arylene ether sulfone)s, synthesized using a 4-fluoro-4′-hydroxydiphenyl sulfone potassium salt, have been demonstrated to assist in the formation of Cu2S nanowires under ambient conditions. These findings have implications for material science and nanotechnology (Park, Park, Yim, Seo, & Kim, 2015).

6. Biosynthetic Incorporation in Proteins

Research has been conducted on the biosynthetic incorporation of fluorophores into proteins at defined sites, using amino acids like dansylalanine, which is similar in structure to 3-[(4-fluorophenyl)sulfonyl]propanoic acid. This methodology provides insights into protein structure and function (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).

properties

IUPAC Name

3-(4-fluorophenyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOJGJQMJQUYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351871
Record name 3-[(4-fluorophenyl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)sulfonyl]propanoic acid

CAS RN

682760-24-3
Record name 3-[(4-fluorophenyl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorobenzenesulfonyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.